molecular formula C7H5BrIN3 B14011012 4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine

4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B14011012
M. Wt: 337.94 g/mol
InChI Key: ZTKQTJKBJSXBCI-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core

Preparation Methods

The synthesis of 4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyrazolo[4,3-c]pyridine precursor. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may involve reagents like potassium permanganate, while reduction could use hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Scientific Research Applications

4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

Comparison with Similar Compounds

4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine can be compared with other halogenated pyrazolopyridines:

These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern, which influences its chemical reactivity and suitability for various applications.

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

4-bromo-3-iodo-1-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H5BrIN3/c1-12-4-2-3-10-6(8)5(4)7(9)11-12/h2-3H,1H3

InChI Key

ZTKQTJKBJSXBCI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=C2)Br)C(=N1)I

Origin of Product

United States

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